Chromium picolinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
chromium(3+);pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-3-1-2-4-7-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDQOLKNTOMMTL-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12CrN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024831 | |
| Record name | Chromium picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14639-25-9 | |
| Record name | Chromium(III) picolinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium picolinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chromium picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium Picolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMIUM PICOLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S71T8B8Z6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Structural Characterization Methodologies
The synthesis of chromium(III) picolinate (B1231196), a stable, reddish crystalline compound, involves the reaction of a trivalent chromium salt with picolinic acid. usda.govnih.gov The general principle relies on the chelation of the central chromium(III) ion by three picolinate ligands.
Synthetic Routes for Chromium(III) Picolinate Complexes
Several synthetic routes have been established for producing chromium(III) picolinate. The most common approach involves the direct reaction of a water-soluble chromium(III) salt, such as chromium(III) chloride hexahydrate, with picolinic acid in an aqueous solution. patsnap.comgoogle.com In this method, three equivalents of picolinic acid chelate with one equivalent of the chromium(III) ion.
Another documented method is a one-step hydrothermal synthesis. This route utilizes 2-pyridinecarbonitrile and a chromic salt as reactants, which generate chromium picolinate under elevated temperature and pressure. google.compatsnap.com This process is noted for its simplicity and high yield, as the 2-pyridinecarbonitrile is oxidized to 2-pyridinecarboxylic acid (picolinic acid) in situ, which then complexes with the chromium ion. google.com
Additionally, syntheses can be performed under reflux conditions. For instance, a chromium(III) solution can be added to a suspension of the ligand in deionized water and refluxed for an extended period, leading to the formation of the complex as a precipitate. buu.ac.th
Reaction Parameters and Conditions
The specific conditions for the synthesis of chromium(III) picolinate can vary, influencing reaction time and product yield. Key parameters include temperature, pH, and reaction time. For the direct reaction of chromium(III) chloride with picolinic acid in water, heating the mixture to temperatures between 70°C and 100°C is common. patsnap.com The pH of the reaction mixture is a critical factor, with optimal conditions often cited in the range of 3.5 to 4.2. google.com Reaction times can be as short as 10 to 30 minutes under these optimized temperature and pH conditions. google.com
The hydrothermal synthesis route operates at higher temperatures, typically between 80°C and 200°C, and under pressures of 2 to 3 standard atmospheres, with reaction times that can extend to 48 hours to achieve high yields. google.compatsnap.com
Table 1: Selected Reaction Parameters for Chromium(III) Picolinate Synthesis
| Starting Materials | Solvent | Temperature | pH | Reaction Time | Yield | Source(s) |
|---|---|---|---|---|---|---|
| 2-Pyridinecarbonitrile, Chromium Trichloride | Water | 80°C | Not specified | 48 hours | 96.5% | google.com, patsnap.com |
| 2-Pyridinecarbonitrile, Chromium Trichloride | Water | 150°C | Not specified | 24 hours | 96.2% | patsnap.com |
| Picolinic Acid, CrCl₃·6H₂O | Water | 70°C - 90°C | 3.5 - 4.2 | 10 - 30 minutes | ~90% | google.com |
| Picolinic Acid, CrCl₃·6H₂O | Water | 80°C | < 3.5 | 30 minutes | Not specified | patsnap.com |
This table is interactive. Click on the headers to sort the data.
Isolation and Purification Protocols
Following the reaction, the isolation of chromium(III) picolinate is generally straightforward due to its low solubility in the aqueous reaction medium. The product typically precipitates out of the solution as a pink or reddish solid. google.comgoogle.com The standard protocol for isolation involves separating this solid precipitate from the reaction mixture via filtration. patsnap.combuu.ac.th
To ensure the purity of the final product, the collected solid is washed. Common washing agents include deionized water or cold ethanol (B145695) to remove any unreacted starting materials or soluble byproducts. patsnap.combuu.ac.th After washing, the purified chromium(III) picolinate is dried.
For analytical purposes, such as preparing samples for high-performance liquid chromatography (HPLC), a simple solvent extraction can be used. This may involve pulverizing the sample and extracting it with a water/acetonitrile mixture, followed by filtration. nih.gov
Spectroscopic and Spectrometric Characterization Techniques
A suite of analytical methods is employed to confirm the identity and structure of the synthesized chromium(III) picolinate complex. These techniques provide detailed information about the molecular structure, bonding, and mass of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The characterization of chromium(III) picolinate by Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by the paramagnetic nature of the chromium(III) ion. rti.org This property leads to significant broadening of the NMR signals or can shift them far downfield, often rendering them undetectable under standard conditions. usda.gov Therefore, while NMR is a powerful tool for structural elucidation of many organic and organometallic compounds, its application for chromium(III) picolinate provides limited direct structural information due to these paramagnetic effects. usda.govrti.org The compound was, however, identified as part of a comprehensive characterization using a combination of methods including NMR. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for characterizing chromium(III) picolinate, as it provides evidence of the coordination between the chromium ion and the picolinate ligand. tandfonline.comresearchgate.net The FT-IR spectrum of the complex shows characteristic absorption bands that differ from those of the free picolinic acid, confirming the formation of the chelate. usda.gov The spectra are typically recorded from KBr pellets containing the sample. buu.ac.thresearchgate.net Analysis focuses on the vibrational frequencies of the carboxylate group (C=O) and the pyridine (B92270) ring. The coordination of the carboxylate and the pyridine nitrogen to the chromium center results in shifts of these characteristic bands. usda.gov
Table 2: Characteristic FT-IR Absorption Bands for Chromium(III) Complexes
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
|---|---|---|
| ~3439 | O-H stretch (of associated water) | buu.ac.th |
| ~1753 | C=O stretch | buu.ac.th |
| ~1616 | C=O stretch (coordinated) | buu.ac.th |
This table is interactive. Click on the headers to sort the data.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is used to determine the molecular mass of the chromium(III) picolinate complex and confirm its composition. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for analyzing such coordination complexes. usda.govresearchgate.net
In ESI-MS analysis, a protonated molecular ion [M+H]⁺ is often observed. For chromium(III) picolinate (C₁₈H₁₂CrN₃O₆), which has a nominal molecular mass of 418.3 Da, a peak is detected at an m/z (mass-to-charge ratio) of 419. researchgate.netkoreascience.kr The characteristic isotopic pattern of chromium in the mass spectrum further confirms the presence of the metal in the complex. koreascience.kr Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has also been developed as a reliable method for the quantitative determination of this compound. researchgate.netresearchgate.net
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that allows for the analysis of thermally labile molecules with minimal fragmentation. mdpi.com In this method, the analyte is co-crystallized with a matrix material that absorbs laser irradiation. mdpi.com A pulsed laser beam is directed at the sample, leading to the desorption and ionization of the analyte molecules, which are then analyzed by a time-of-flight (TOF) mass analyzer. mdpi.com
MALDI-MS has been successfully utilized in the characterization of synthesized chromium(III) picolinate. researchgate.netkoreascience.kr Research has shown its utility in confirming the identity and purity of the final product following different synthesis methods. researchgate.netkoreascience.kr This technique is particularly valuable for verifying the molecular mass of the intact coordination complex. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique widely used for the analysis of coordination complexes like this compound. researchgate.netnih.gov It is particularly effective when coupled with liquid chromatography (LC) for the separation and identification of compounds in a mixture. nih.gov In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are left as gas-phase ions.
For this compound, analysis is typically performed using ESI in positive ion mode (ESI+). researchgate.netnih.gov This results in the detection of the protonated molecular ion, [M+H]⁺. researchgate.netkoreascience.kr Studies have consistently identified a base peak at a mass-to-charge ratio (m/z) of 419, which corresponds to the protonated chromium(III) picolinate molecule, [Cr(pic)₃+H]⁺. researchgate.netkoreascience.kr The characteristic isotopic pattern of chromium further confirms the identity of the molecule. koreascience.kr The LC-ESI-MS/MS method has been developed for the reliable and rapid quantitative determination of this compound. nih.gov
| Parameter | Finding | Source |
|---|---|---|
| Ionization Mode | Positive (ESI+) | researchgate.netnih.gov |
| Detected Species | Protonated Molecular Ion [M+H]⁺ | researchgate.netkoreascience.kr |
| Observed m/z | 419 | researchgate.netkoreascience.kr |
| Coupled Technique | Liquid Chromatography (LC-MS/MS) | nih.govnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Complex Formation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for confirming the formation of the this compound complex by observing the electronic transitions within the molecule. The coordination of the picolinate ligand to the chromium(III) ion alters the electronic environment, resulting in characteristic absorption bands.
The UV-Vis spectrum of chromium(III) complexes typically displays bands corresponding to several types of electronic transitions. These include π→π* transitions associated with the aromatic ring of the picolinic acid ligand and d-d transitions characteristic of the d-orbitals of the central chromium ion. chemmethod.comresearchgate.net For a related complex, [Cr(Trp)₂(OH)(H₂O)], a peak observed at 215 nm is attributed to the π→π* transition of the aromatic ring. chemmethod.com In other Cr(III) complexes, bands in the visible region, such as one observed at 664 nm, are assigned to d-d transitions, which are indicative of the octahedral coordination geometry around the metal center. researchgate.net The formation of the this compound complex can be monitored by observing these spectral changes. murdoch.edu.au
| Wavelength (nm) | Transition Type | Associated Group | Source |
|---|---|---|---|
| ~215-240 | π→π | Aromatic Ring (Ligand) | chemmethod.comresearchgate.net |
| ~317-345 | n→π | Ligand | chemmethod.comresearchgate.net |
| ~664 | d-d | Chromium(III) ion | researchgate.net |
X-ray Diffraction Spectrometry for Structural Elucidation
The structure of the chromium(III) picolinate monohydrate complex, [Cr(pic)₃]·H₂O, has been determined by single-crystal X-ray diffraction. researchgate.netresearchgate.net The analysis reveals that the chromium atom is coordinated by three picolinate ligands, each acting as a bidentate chelating agent through one pyridine nitrogen atom and one carboxylate oxygen atom. researchgate.netwikipedia.org This coordination results in a distorted octahedral geometry around the central chromium(III) ion. researchgate.netwikipedia.org The solid-state structure also incorporates a water molecule in the crystal lattice. researchgate.net
The crystallographic data obtained from X-ray diffraction provide a precise model of the molecule.
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₁₈H₁₄CrN₃O₇ | researchgate.net |
| Formula Weight | 436.32 g/mol | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | C2/c | researchgate.netresearchgate.net |
| a (Å) | 30.143(7) - 30.219(3) | researchgate.netresearchgate.net |
| b (Å) | 8.529(1) | researchgate.net |
| c (Å) | 13.942(2) | researchgate.net |
| β (°) | 95.141(1) - 95.479(3) | researchgate.netresearchgate.net |
| Volume (ų) | 3579(2) | researchgate.net |
| Coordination Geometry | Distorted Octahedral | researchgate.net |
Coordination Chemistry and Ligand Interactions
Ligand Properties of Picolinic Acid in Chromium(III) Complexation
Picolinic acid, a derivative of pyridine (B92270) with a carboxylic acid group at the 2-position, functions as an effective chelating agent for various metal ions, including chromium. wikipedia.orgsjctni.edu Its ability to form stable complexes is central to the chemical nature of chromium picolinate (B1231196). sjctni.edu
Picolinic acid acts as a bidentate ligand, meaning it binds to the central chromium(III) ion at two points. wikipedia.orgsjctni.edu This chelation involves the nitrogen atom of the pyridine ring and one of the oxygen atoms from the deprotonated carboxylate group. wikipedia.orgsjctni.edu This dual binding forms a stable five-membered ring structure, a common feature in coordination chemistry that enhances the stability of the complex. The formation of three such chelate rings with three picolinate ligands results in a neutral, lipophilic molecule. wikipedia.orgncats.io Spectroscopic evidence, such as shifts in the infrared (IR) spectra for the C=N and C=O stretching vibrations, confirms the coordination of both the pyridine nitrogen and the carboxylate oxygen to the chromium center. wikipedia.orgsjctni.edu
In the chromium(III) picolinate complex, the chromium(III) ion is six-coordinate, with three nitrogen atoms and three oxygen atoms from the three picolinate ligands occupying the vertices of a distorted octahedron. wikipedia.orgresearchgate.net X-ray crystallography studies have provided precise measurements of the bond lengths between the chromium atom and the coordinating atoms of the picolinate ligands.
| Coordinated Atom | Bond Length (Å) |
| Chromium-Oxygen | 1.949 - 1.957 |
| Chromium-Nitrogen | 2.047 - 2.048 |
| Data sourced from crystallographic studies of chromium(III) picolinate. wikipedia.org |
The Cr-O bond lengths are slightly shorter than the Cr-N bond lengths, reflecting the hard acid nature of Cr(III) and its strong affinity for the hard oxygen donor of the carboxylate group. wikipedia.org
Chromium(III) Interactions with Biological Transport Proteins
Once in a biological system, chromium(III), whether from chromium picolinate or other sources, interacts with various proteins, particularly those involved in metal transport.
Transferrin, the primary iron-transport protein in the blood, is also a major carrier for chromium(III). wikipedia.orgcabidigitallibrary.org Normally, only about 30% of transferrin's binding sites are saturated with iron, leaving the remainder available to bind other metal ions. wikipedia.org Chromium(III) competes with iron(III) for these binding sites on transferrin. nih.govagriking.com Transferrin has two lobes for metal binding, the C-lobe and the N-lobe. wikipedia.org Chromium(III) shows a preferential binding to the C-lobe. wikipedia.org The binding of chromium(III) to transferrin is supported by in vivo studies in rats, which showed that a significant percentage of administered chromium(III) becomes associated with transferrin. wikipedia.org While this binding is a key step in chromium transport, some research suggests that the binding of Cr(III) may hinder the normal function of transferrin as a metal ion transporter. wikipedia.orgresearchgate.net It has been proposed that transferrin binding may also serve as a detoxification pathway by preventing cellular accumulation of chromium. researchgate.netresearchgate.net
Besides transferrin, albumin, another major protein in blood serum, also binds to chromium(III). wikipedia.org In vivo studies in rats indicated that while the majority of absorbed chromium(III) binds to transferrin, a smaller portion is found bound to albumin. wikipedia.org The interaction of chromium(III) with bovine serum albumin (BSA), a model for human serum albumin, has been shown to potentially induce protein aggregation through a salt-bridging mechanism. surfacesciencewestern.comnih.gov Spectroscopic studies have characterized the binding interaction between chromium(III) and BSA. a-z.luresearchgate.net
Ligand Exchange and Stability in Biological Milieus
The stability of the this compound complex is pH-dependent. At the low pH of the stomach, the complex can hydrolyze, releasing picolinic acid and free chromium(III) ions. wikipedia.org However, studies have also suggested that the complex can remain stable in artificial gastric juice. researchgate.net Once absorbed, this compound can undergo ligand exchange reactions in biological fluids like blood serum. researchgate.net In these environments, the picolinate ligands can be exchanged for other biological ligands, such as amino acids or proteins, leading to the formation of different chromium(III) complexes. researchgate.net The kinetic inertness of many chromium(III) complexes, meaning they undergo slow ligand exchange, is a significant factor in their biological behavior. rsc.org This property can lead to the formation of persistent chromium(III) adducts with biological macromolecules. rsc.org
Bioavailability and Biological Distribution Research
Comparative Analysis of Chromium Picolinate (B1231196) Bioavailability
The bioavailability of chromium is significantly influenced by its chemical form, with organic compounds generally demonstrating greater absorption than inorganic salts. mdpi.commdpi.com Among the various supplemental forms, chromium picolinate has been the subject of extensive research to determine its relative efficacy in entering the bloodstream and accumulating in tissues.
Research consistently indicates that the organic form of chromium, such as this compound, is more readily absorbed than inorganic forms like chromium chloride. mdpi.comaaem.pl The absorption of inorganic chromium (CrCl₃) is estimated to be very low, ranging from 0.1% to 0.4%. mdpi.comaaem.pl In contrast, this compound (CrPic) demonstrates significantly higher absorption, with estimates around 2.8%. mdpi.comaaem.pl Studies have shown that organic chromium compounds can be absorbed up to 16 times more effectively than their inorganic counterparts. nih.gov
A comparative study assessing acute chromium absorption through 24-hour urinary chromium values found that this compound supplementation resulted in significantly higher urinary chromium than chromium nicotinate (B505614) or chromium chloride. nih.gov This indirect measure of absorption suggests the superiority of the picolinate complex over other common forms. nih.gov While some studies in rats have suggested that chromium chloride and chromium nicotinate may have comparable or slightly higher absorption rates than this compound in specific experimental conditions, the general consensus from human studies points to the enhanced bioavailability of this compound. aaem.plsci-hub.se Another organic form, chromium from yeast, has also been noted for its high absorption, sometimes reported to be even higher than that of this compound. mdpi.comaaem.pl
| Chromium Form | Reported Absorption Rate (%) | Source(s) |
|---|---|---|
| This compound | 1.2 - 2.8 | mdpi.comaaem.plnih.gov |
| Chromium Chloride | 0.1 - 0.9 | mdpi.comaaem.plnih.gov |
| Yeast Chromium | 5 - 10 | mdpi.comaaem.pl |
| Chromium Nicotinate | ~0.2 | usda.gov |
| Chromium-Histidine Complex | Higher than Picolinate | usda.gov |
The enhanced bioavailability of this compound is largely attributed to the chelating effect of its picolinate ligands. wikipedia.org Picolinic acid, a derivative of the amino acid tryptophan, acts as a bidentate chelating agent, binding to the chromium(III) ion. wikipedia.orgnih.gov This chelation neutralizes the charge of the Cr³⁺ ion and creates a more lipophilic (fat-soluble) complex. wikipedia.org The increased lipophilicity facilitates the passage of the chromium complex through the intestinal membranes via passive transport, a process that is less efficient for charged, inorganic chromium ions. wikipedia.org
Once ingested, the this compound complex is relatively stable. However, under the acidic conditions of the stomach, some hydrolysis can occur, releasing free Cr³⁺ ions. wikipedia.org In the more alkaline environment of the small intestine, this free chromium tends to form insoluble chromium hydroxide-oxide polymers, which are poorly absorbed. wikipedia.org The stability of the chelated this compound complex helps to protect the chromium ion from this precipitation, allowing more of it to remain available for absorption through the intestinal wall. examine.com
Factors Modulating this compound Uptake
The absorption of this compound is not static but can be influenced by various dietary components and the presence of other metal ions. These factors can either enhance or inhibit its uptake.
Several dietary components have been shown to increase the absorption of chromium. wikipedia.org
Vitamin C (Ascorbic Acid): The presence of ascorbic acid has been found to increase chromium absorption. aaem.plnih.govexamine.com
Simple Sugars and Starch: These carbohydrates can enhance the rate of chromium(III) absorption. aaem.plwikipedia.org This is believed to be a result of ligand chelation, which converts the less absorbable aqueous Cr³⁺ into more lipophilic forms. wikipedia.org
Oxalic Acid: Found in many plant-based foods, oxalic acid can also increase the absorption of chromium. aaem.plwikipedia.org
Amino Acids: Certain amino acids can form complexes with chromium, which helps to keep it soluble in the alkaline environment of the intestine and enhances its absorption. wikipedia.orgexamine.com
Conversely, some dietary factors can hinder chromium uptake. For instance, phytates, which are found in whole grains, can inhibit chromium transport and absorption across the intestines in animal models. examine.com
| Factor | Effect on Absorption | Mechanism | Source(s) |
|---|---|---|---|
| Vitamin C (Ascorbic Acid) | Enhances | Increases uptake | aaem.plnih.govexamine.com |
| Simple Sugars/Starch | Enhances | Ligand chelation, increasing lipophilicity | aaem.plwikipedia.org |
| Oxalic Acid | Enhances | Increases uptake | aaem.plwikipedia.org |
| Amino Acids | Enhances | Forms soluble complexes, preventing precipitation | wikipedia.orgexamine.com |
| Phytates | Hinders | Inhibits transport across intestines | examine.com |
The absorption of chromium can be competitively inhibited by other metal ions. wikipedia.org High concentrations of minerals such as calcium, magnesium, zinc, iron, titanium, and vanadium can reduce the rate of chromium absorption. aaem.plwikipedia.org This is thought to occur because these ions compete for the same binding ligands that would otherwise chelate with chromium and facilitate its absorption. wikipedia.org For example, zinc and chromium may compete for absorption pathways, as zinc deficiency has been shown to increase chromium absorption in rats. examine.com Similarly, excess iron may interfere with chromium transport by competing for binding sites on transferrin, a key protein involved in iron and chromium transport in the blood. nih.gov
Tissue-Specific Distribution and Retention Studies
Once absorbed into the bloodstream, chromium from this compound is distributed to various tissues throughout the body. nih.gov Research in rats administered radiolabeled this compound intravenously showed that the supplement leaves the bloodstream rapidly. nih.gov The majority of the absorbed chromium accumulates in the liver, kidney, spleen, and bone. nih.govnih.gov
Studies in pigs have also shown that supplementation with this compound leads to increased chromium levels in the kidneys and liver, with the kidneys showing the highest concentration. pahc.com Despite the high concentration in the kidneys, bone represents a more significant storage site due to its larger proportion of total body weight. pahc.com Minimal accumulation has been observed in muscle tissue. pahc.com
Subcellular distribution studies in rat hepatocytes (liver cells) revealed that after entering the cell, the radiolabeled chromium appears most rapidly in the nucleus and mitochondria. nih.gov It subsequently appears in the cytosol, and finally in the lysosomes and microsomes. nih.gov This research suggests that while the this compound complex may have a short lifetime in the body, it is capable of entering cells intact. nih.govnih.govacs.org After absorption, about 80% of the chromium from this compound is transported in the blood bound to the protein transferrin. wikipedia.org
Organ Accumulation Patterns (e.g., Liver, Kidneys, Spleen, Muscles)
Research into the organ accumulation of chromium following the administration of this compound has yielded varying results depending on the study model and conditions. Generally, the highest concentrations of chromium are found in the liver, kidneys, and spleen, with lower levels observed in the heart and muscles. aaem.pl
In studies involving rats administered this compound, significant increases in chromium concentrations have been noted in the kidney, liver, and spleen. nih.gov For instance, one study reported that after intravenous administration of radiolabeled this compound, the kidney, muscle, and liver retained most of the absorbed radiolabel. nih.gov Research on poultry has also shown that administration of this compound leads to the accumulation of the element in the liver, kidneys, and muscles. aaem.pl Similarly, studies in chickens fed diets supplemented with this compound demonstrated chromium accumulation in the liver and breast muscle. plos.org
However, not all studies concur on significant accumulation. A study on rats fed a diet with added this compound found that the additional chromium was not accumulated in the brain, spleen, kidneys, liver, or thigh muscle. pan.olsztyn.plbibliotekanauki.pl This suggests that factors such as diet composition may influence the retention and accumulation of chromium in various organs. pan.olsztyn.pl
The following table summarizes findings from various studies on the accumulation of chromium in different organs after the administration of this compound.
| Organ | Finding | Species | Citation |
| Liver | Accumulation observed. | Rat, Chicken | aaem.plnih.govplos.org |
| Possesses most of the absorbed radiolabel. | Rat | nih.gov | |
| No significant accumulation. | Rat | pan.olsztyn.plbibliotekanauki.pl | |
| Kidneys | Accumulation observed. | Rat, Chicken | aaem.plnih.gov |
| Possesses most of the absorbed radiolabel. | Rat | nih.gov | |
| No significant accumulation. | Rat | pan.olsztyn.plbibliotekanauki.pl | |
| Spleen | Accumulation observed. | Rat | aaem.plnih.gov |
| No significant accumulation. | Rat | pan.olsztyn.plbibliotekanauki.pl | |
| Muscles | Accumulation observed. | Chicken | aaem.plplos.org |
| Possesses most of the absorbed radiolabel. | Rat | nih.gov | |
| No significant accumulation. | Rat | pan.olsztyn.plbibliotekanauki.pl |
Subcellular Localization Research
Investigations into the distribution of this compound within cells have revealed specific patterns of localization. A key study examining the fate of intravenously administered radiolabeled this compound in rats found that the complex enters tissue cells intact. nih.gov
Within hepatocytes (liver cells), the radiolabel demonstrated a distinct time-dependent distribution among subcellular compartments. The most rapid appearance of the radiolabel was in the nucleus and mitochondria. nih.gov Following this initial localization, it was then observed in the cytosol, and finally in the lysosomes and microsomes. nih.gov This rapid entry into cells and specific subcellular distribution suggests that while the complex may have a brief lifetime in the body, it is efficiently taken up by cells. nih.gov
Further research in 3T3-L1 adipocytes (fat cells) has shown that this compound can induce the translocation of the fatty acid translocase/CD36 to the plasma membrane. researchgate.net This movement from intracellular stores to the cell surface is a critical aspect of its mechanism of action at the subcellular level.
The table below outlines the observed subcellular localization of chromium from this compound.
| Subcellular Compartment | Observation | Cell Type | Citation |
| Nucleus | Rapidly accumulates radiolabel. | Hepatocytes (Rat) | nih.gov |
| Mitochondria | Rapidly accumulates radiolabel. | Hepatocytes (Rat) | nih.gov |
| Cytosol | Accumulates radiolabel after nucleus and mitochondria. | Hepatocytes (Rat) | nih.gov |
| Lysosomes | Accumulates radiolabel after cytosol. | Hepatocytes (Rat) | nih.gov |
| Microsomes | Accumulates radiolabel after cytosol. | Hepatocytes (Rat) | nih.gov |
| Plasma Membrane | Induces translocation of CD36 to this location. | 3T3-L1 Adipocytes | researchgate.net |
Excretion Pathways and Metabolic Fate
The metabolic fate and excretion of this compound involve the separation of the chromium ion from its picolinate ligands. Studies suggest that much of the this compound complex is broken down at or near the intestinal wall. rti.org The picolinic acid portion is more readily absorbed than the chromium. nih.gov
Once absorbed, the components follow different metabolic pathways. The organic picolinate portion is carried into the systemic circulation, where it can be conjugated with glycine (B1666218) and subsequently excreted in the urine as N-picolinoylglycine. rti.org
Research using radiolabeled this compound has shown that a significant portion of the absorbed compound is excreted rapidly. One study found that most of the absorbed radiolabeled this compound was excreted in the urine within 24 hours. researchgate.net This suggests that a large fraction of the absorbed complex is cleared by the kidneys before the chromium can be deposited into a long-term storage pool. researchgate.net The terminal elimination half-life of this compound after oral administration in rats was found to be approximately six times longer than after intravenous administration, which is likely due to a very slow absorption rate from the gut. rti.org
Molecular and Cellular Mechanisms of Biological Interactions
Modulation of Insulin (B600854) Signaling Pathways
Chromium picolinate (B1231196) has been shown to positively influence multiple stages of the insulin signaling cascade, from the initial receptor activation to the downstream effector molecules that orchestrate glucose uptake and utilization.
The binding of insulin to its receptor triggers the autophosphorylation of the receptor's β-subunits, a critical step that activates its intrinsic tyrosine kinase activity. Research indicates that chromium picolinate can enhance this process. In vitro studies have demonstrated that treatment with this compound can increase the tyrosine phosphorylation of the insulin receptor. nih.govacs.org This enhancement of insulin receptor kinase activity is a pivotal event, as it amplifies the initial signal generated by insulin, leading to a more robust downstream response. researchgate.net The activation of the insulin receptor tyrosine kinase is proportional to the amount of chromium bound to the oligopeptide chromodulin, underscoring the importance of chromium in this process. nih.gov
Following the activation of the insulin receptor, a cascade of intracellular signaling events is initiated, involving the phosphorylation and activation of various downstream effector molecules. Key among these are phosphatidylinositol 3-kinase (PI3-kinase) and protein kinase B (Akt). Studies in obese, insulin-resistant rats have shown that supplementation with this compound leads to a significant increase in insulin-stimulated phosphorylation of insulin receptor substrate-1 (IRS-1) and subsequent PI3-kinase activity in skeletal muscle. nih.govnih.gov This, in turn, leads to the phosphorylation and activation of Akt. The activation of the PI3K/Akt pathway is crucial for many of insulin's metabolic effects, including the translocation of glucose transporters to the cell surface. nih.govresearchgate.net
Table 1: Effect of this compound on Key Insulin Signaling Molecules
| Signaling Molecule | Effect of this compound | Cellular Location | Key Function in Insulin Signaling |
|---|---|---|---|
| Insulin Receptor | Enhances tyrosine kinase activity nih.govresearchgate.net | Plasma Membrane | Initiates the insulin signaling cascade |
| IRS-1 | Increases insulin-stimulated tyrosine phosphorylation nih.govnih.gov | Cytoplasm | Docking protein that recruits and activates PI3-kinase |
| PI3-Kinase | Increases activity nih.govnih.gov | Cytoplasm | Generates PIP3, leading to Akt activation |
| Akt (Protein Kinase B) | Enhances phosphorylation and activation nih.govfrontiersin.org | Cytoplasm | Mediates downstream effects, including GLUT4 translocation |
A primary outcome of the insulin signaling cascade is the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating the uptake of glucose into cells. researchgate.net this compound has been shown to promote the mobilization of GLUT4 to the plasma membrane in adipocytes. oup.comnih.govpsu.edu Interestingly, some research suggests that this effect may be independent of the classical insulin signaling proteins like the insulin receptor, IRS-1, PI3-kinase, and Akt. oup.comnih.gov Instead, it has been proposed that chromium may influence membrane fluidity by decreasing plasma membrane cholesterol, which in turn facilitates GLUT4 translocation. oup.comnih.govnih.gov Microscopic analysis has revealed that chromium treatment leads to an accumulation of GLUT4-containing vesicles near the inner surface of the cell membrane, which then fuse with the membrane upon insulin stimulation. researchgate.netoup.comnih.gov
The insulin signaling pathway is tightly regulated by a number of negative feedback mechanisms. This compound appears to enhance insulin sensitivity by mitigating the effects of these negative regulators. One such regulator is protein tyrosine phosphatase 1B (PTP-1B), which dephosphorylates and deactivates the insulin receptor. nih.gov Studies in obese, insulin-resistant rats have demonstrated that this compound administration leads to significantly lower levels and activity of PTP-1B in skeletal muscle. nih.gov Furthermore, chromium has been associated with a decrease in the activity of c-Jun N-terminal kinase (JNK) and subsequent serine phosphorylation of IRS-1, both of which are events that can impair insulin signaling. frontiersin.org
AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation. frontiersin.org Several in vitro and in vivo studies have reported that this compound treatment increases AMPK activity. nih.govresearchgate.netnih.gov The activation of AMPK by chromium may contribute to its beneficial effects on glucose metabolism, potentially through a mechanism that is distinct from, yet complementary to, the direct enhancement of the insulin signaling pathway. nih.gov Mechanistically, it has been proposed that chromium may augment AMPK activation by binding to the beta-subunit of ATP synthase and inhibiting its activity. researchgate.net
Role of Chromodulin (Low-Molecular-Weight Chromium-Binding Substance - LMWCr)
Chromodulin, also known as low-molecular-weight chromium-binding substance (LMWCr), is an oligopeptide that plays a crucial role in mediating the effects of chromium on insulin signaling. wikipedia.orgen-academic.com This molecule, composed of aspartate, cysteine, glutamate, and glycine (B1666218), binds to trivalent chromium ions. wikipedia.org In response to insulin, there is a flux of chromium into the cell, where it binds to apochromodulin (the chromium-free form of the molecule). nih.govresearchgate.net The resulting holochromodulin (chromium-bound form) can then bind to the insulin receptor, prolonging its kinase activity and amplifying the insulin signal. wikipedia.orgresearchgate.nettandfonline.com This suggests that chromodulin functions as part of an auto-amplification mechanism in insulin signaling, with its activity being dependent on the presence of chromium. researchgate.net
Oligopeptide Composition and Chromium Binding
A key component in the mechanism of chromium's biological action is a low-molecular-weight chromium-binding substance (LMWCr), also referred to as chromodulin. wikipedia.orgnih.gov This oligopeptide is believed to be the active form of chromium in the body. wikipedia.org Research has identified that LMWCr is composed of four amino acid residues: aspartate, cysteine, glutamate, and glycine. wikipedia.org This oligopeptide can bind multiple trivalent chromium (Cr3+) ions, with studies suggesting it can bind up to four Cr3+ ions. wikipedia.orgnih.gov The binding of chromium to this oligopeptide is a critical step, forming a holo-oligopeptide that is then capable of interacting with other cellular components. nih.gov
Interaction with Insulin Receptor
Once chromium is bound to the low-molecular-weight chromium-binding substance (LMWCr), the resulting complex, often termed holo-LMWCr or chromodulin, interacts with the insulin receptor. wikipedia.orgnih.govresearchgate.net This interaction has been shown in vitro to prolong the kinase activity of the insulin receptor by stimulating the tyrosine kinase pathway. wikipedia.orgnih.gov Specifically, studies on CHO-IR cells treated with this compound observed an enhancement in the tyrosine phosphorylation of insulin receptors and an increase in insulin receptor tyrosine kinase activity in the cell membrane fractions. nih.gov This potentiation of insulin receptor activity is a proposed mechanism by which chromium may enhance insulin signaling. nih.gov The activation of the insulin receptor is a crucial step in the cascade of events that leads to glucose uptake by cells. nih.gov
Confirmation Challenges in In Vivo Systems
Despite the evidence from in vitro studies suggesting a direct interaction between chromium-bound oligopeptides and the insulin receptor, confirming these mechanisms within living organisms (in vivo) has proven challenging. wikipedia.orgnih.gov A significant hurdle is the inconsistency observed in clinical trials. While some studies have reported beneficial effects of chromium supplementation on improving insulin resistance, a systematic review of 41 randomized controlled clinical trials noted that about half of these trials were of poor quality. nih.gov This lack of consistently high-quality evidence makes it difficult to definitively translate the observed molecular mechanisms into proven clinical outcomes. nih.gov Furthermore, the effects seen in cell-free systems, such as the failure of chromium to enhance auto-tyrosine phosphorylation of a recombinant insulin receptor domain, highlight the complexity of the biological system and the potential involvement of other cellular factors in mediating chromium's effects. nih.gov
Cellular Membrane Dynamics and Cholesterol Homeostasis
This compound has been shown to influence the physical properties of cellular membranes and play a role in the regulation of cholesterol within these membranes. These effects have implications for cellular signaling and transport processes.
Effects on Membrane Fluidity
Research has demonstrated that this compound can increase the fluidity of cellular membranes. nih.govconsensus.appjst.go.jp This effect has been observed in both synthetic liposomal membranes and cultured rat skeletal muscle cells. nih.gov The increase in membrane fluidity is significant as it can impact various cellular functions that are dependent on the dynamic nature of the cell membrane. nih.gov One of the key consequences of this increased fluidity is an enhanced rate of insulin internalization, which is accompanied by an increased uptake of glucose and leucine. nih.gov It has been noted that this effect on membrane fluidity and insulin internalization is specific to the picolinate form of chromium, as other forms like chromium chloride and chromium nicotinate (B505614) were not as effective. nih.gov
Impact on Membrane Cholesterol Content
In addition to its effects on fluidity, this compound has been found to impact the cholesterol content of cellular membranes. Studies on 3T3-L1 adipocytes have shown that exposure to this compound induces a loss of plasma membrane cholesterol. nih.gov This reduction in membrane cholesterol is a critical factor in the mechanism of this compound's action on glucose transport. The loss of cholesterol is directly linked to the accumulation of the glucose transporter GLUT4 at the plasma membrane, which in turn enhances insulin-stimulated glucose transport. nih.gov This effect on cholesterol homeostasis is further supported by findings that this compound upregulates the activity of sterol regulatory element-binding protein (SREBP), a key transcription factor in cholesterol regulation, and decreases the cholesterol efflux transporter ABCA1. nih.gov
| Cell Type | Chromium Compound | Key Findings |
| 3T3-L1 Adipocytes | This compound | Induces loss of plasma membrane cholesterol, leading to increased GLUT4 at the plasma membrane and enhanced insulin-stimulated glucose transport. nih.gov |
| Cultured Rat Skeletal Muscle Cells | This compound | Increases membrane fluidity and the rate of insulin internalization. nih.gov |
Modulation of Cellular Stress Responses
This compound has been investigated for its role in modulating cellular responses to stress, particularly oxidative stress and inflammation. Evidence suggests that chromium can attenuate various stress markers, potentially contributing to its biological effects.
Research has shown that chromium supplementation can lead to a reduction in pro-inflammatory cytokines. In studies involving diabetic rats, supplementation with this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net Furthermore, chromium treatment has been observed to inhibit the release of pro-inflammatory cytokines from monocytes exposed to hyperglycemic conditions. nih.gov
In addition to its anti-inflammatory effects, chromium has been shown to mitigate oxidative stress. It can lower lipid peroxidation, a marker of oxidative damage to cell membranes. nih.govresearchgate.net In cultured monocytes and isolated human mononuclear cells subjected to high glucose levels, chromium attenuates oxidative stress. nih.gov The mechanism for this may involve the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes. nih.gov Chromium histidinate, another form of chromium, has been shown to upregulate the expression of Nrf2 in rats fed a high-fat diet. nih.gov
Moreover, chromium may alleviate endoplasmic reticulum (ER) stress. In cultured myotubes, pretreatment with chromium resulted in a concentration-dependent inhibition of thapsigargin-induced ER stress. nih.gov By reducing ER stress, chromium may help to preserve cellular function in conditions of metabolic stress. nih.gov Some studies have also indicated that this compound can inhibit cortisol secretion in agonist-stimulated adrenocortical cells, suggesting a role in modulating the hormonal stress response. researchgate.netresearchgate.net
| Stress Marker | Effect of this compound | Experimental Model |
| TNF-α | Decrease | Diabetic Rats researchgate.net |
| IL-6 | Decrease | Diabetic Rats researchgate.net |
| Lipid Peroxidation | Decrease | Diabetic Rats researchgate.net |
| Oxidative Stress | Attenuation | Cultured Monocytes under Hyperglycemia nih.gov |
| ER Stress | Inhibition | Cultured Myotubes nih.gov |
| Cortisol | Inhibition | Agonist-stimulated Adrenocortical Cells researchgate.netresearchgate.net |
Antioxidant Enzyme System Modulation
This compound has been observed to influence the activity of key antioxidant enzymes, which are crucial for maintaining cellular redox balance. The body's primary antioxidant defense includes enzymes such as glutathione (B108866) (GSH), catalase (CAT), superoxide (B77818) dismutase (SOD), glutathione peroxidase (GPX), and glutathione reductase (GR).
Research indicates that chromium supplementation can significantly increase levels of GSH, a vital intracellular antioxidant. nih.gov However, the effects on other enzymes appear to be more varied. For instance, a meta-analysis concluded that while chromium supplementation raised GSH levels, it did not produce significant changes in the mean levels of GPX, CAT, or SOD. nih.gov In contrast, another study on experimental type 2 diabetic rats showed that this compound administration led to increased GSH and CAT levels in heart, kidney, and liver tissues. researchgate.net The same study noted a significant increase in SOD levels only in the liver tissue. researchgate.net Further research in rats exposed to hypoxia found that this compound supplementation improved antioxidant capacity, which was associated with increased cardiac tissue catalase activity. tandfonline.com Conversely, some studies have reported decreased levels of SOD and GPX in tissues of rats treated with this compound. researchgate.net This suggests that the modulatory effects of this compound on antioxidant enzymes can be tissue-specific and dependent on the physiological context.
Table 1: Effect of this compound on Antioxidant Enzymes
| Enzyme | Finding | Study Context |
|---|---|---|
| Glutathione (GSH) | Significant Increase | Meta-analysis of chromium supplementation nih.gov |
| Increased Levels | Tissues of diabetic rats researchgate.net | |
| Catalase (CAT) | No Significant Change | Meta-analysis of chromium supplementation nih.gov |
| Increased Levels | Tissues of diabetic rats researchgate.net | |
| Increased Activity | Cardiac tissue of hypoxic rats tandfonline.com | |
| Superoxide Dismutase (SOD) | No Significant Change | Meta-analysis of chromium supplementation nih.gov |
| Increased Levels | Liver tissue of diabetic rats researchgate.net | |
| Decreased Levels | Tissues of treated rats researchgate.net | |
| Glutathione Peroxidase (GPX) | No Significant Change | Meta-analysis of chromium supplementation nih.gov |
| Decreased Levels | Tissues of treated rats researchgate.net |
Reduction of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage, a process known as oxidative stress. Studies suggest that this compound can mitigate oxidative stress. For example, in diabetic rats, supplementation with this compound was found to abolish elevated levels of lipid peroxidation, a marker of oxidative stress. nih.gov The antioxidative effect of chromium is believed to be a key mechanism in its biological activities. nih.govnih.gov
Interestingly, some studies have shown that this compound can also induce the production of ROS, which in turn triggers apoptosis, or programmed cell death, in certain cell types like lymphocytes. nih.gov This pro-oxidant effect appears to be concentration-dependent and is a crucial part of its cytotoxic mechanism against specific cells. nih.gov Therefore, the impact of this compound on ROS is complex, potentially acting as an antioxidant or a pro-oxidant depending on the cellular environment and concentration.
Attenuation of Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. Perturbations in its function can lead to ER stress, which is implicated in various diseases. While research has shown that toxic hexavalent chromium can induce ER stress, leading to apoptosis, the direct effects of trivalent this compound on ER stress are less characterized. nih.govnih.gov The activation of ER stress sensors like PERK and IRE1 is a hallmark of this process. mdpi.com Attenuating ER stress has been shown to enhance apoptosis induced by other compounds in certain cancer cells, suggesting a complex interplay between ER stress and cell death pathways. mdpi.com Further research is needed to fully elucidate the specific role of this compound in modulating ER stress.
Inhibition of Protein Glycosylation and Lipid Peroxidation
Protein glycosylation is a process where sugar molecules are attached to proteins. Excessive non-enzymatic glycosylation, or glycation, can impair protein function and is a significant factor in the complications of diabetes. Research has demonstrated that trivalent chromium can inhibit the glycosylation of proteins in erythrocytes exposed to high glucose levels. nih.gov This inhibitory effect appears to be mediated by its antioxidative properties. nih.gov
Impact on Pro-inflammatory Cytokine Pathways
Chronic inflammation is a key factor in the development of various metabolic diseases. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and C-reactive protein (CRP), play a central role in inflammatory processes. frontiersin.org
Studies have consistently shown that this compound supplementation can lower the levels of these pro-inflammatory markers. In diabetic rats, this compound significantly decreased the blood levels of TNF-α and IL-6. nih.govnih.gov A meta-analysis of randomized controlled trials concluded that chromium supplementation significantly reduced serum levels of high-sensitivity C-reactive protein (hs-CRP) and TNF-α. researchgate.net The inhibitory effect of chromium on the secretion of TNF-α and IL-6 has also been observed in cultured monocytes exposed to high glucose. nih.gov This suggests that this compound may exert its beneficial effects in part by modulating inflammatory pathways. researchgate.net
Table 2: Effect of this compound on Pro-inflammatory Cytokines
| Cytokine | Finding | Study Context |
|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased Levels | Blood of diabetic rats nih.govnih.gov |
| Significant Reduction | Meta-analysis of chromium supplementation researchgate.net | |
| Interleukin-6 (IL-6) | Decreased Levels | Blood of diabetic rats nih.govnih.gov |
| Insignificant Reduction | Meta-analysis of chromium supplementation researchgate.net | |
| C-reactive protein (CRP) | Significant Reduction (hs-CRP) | Meta-analysis of chromium supplementation researchgate.net |
Cellular Apoptosis Mechanisms
Apoptosis is a regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Evidence suggests that this compound can induce apoptosis in specific cell types. In a study on human peripheral blood lymphocytes, this compound was found to induce a concentration-dependent apoptosis. nih.gov This was confirmed by DNA fragmentation patterns, Annexin V staining, and the formation of apoptotic bodies. nih.gov The apoptotic process initiated by this compound involves the generation of ROS and the engagement of mitochondrial pathways. nih.gov
The execution of apoptosis is primarily carried out by a family of proteases called caspases. These enzymes are activated in a cascade, with initiator caspases (like caspase-8 and caspase-9) activating effector caspases (like caspase-3). nih.govyoutube.com
Research has shown that this compound-induced apoptosis in lymphocytes involves the activation of the caspase cascade. nih.gov Specifically, treatment with this compound leads to an increase in active caspase-3. nih.gov The activation of caspase-3 is a downstream event following the collapse of the mitochondrial membrane potential and the release of cytochrome c into the cytosol. nih.gov While the extrinsic pathway, often initiated by caspase-8, is a major route for apoptosis, the direct involvement of caspase-8 in this compound-induced apoptosis requires further specific investigation. researchgate.net
Mitochondrial Involvement in Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, through pathways that directly involve the mitochondria. researchgate.net Treatment of cells with this compound leads to a collapse of the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. researchgate.net This disruption of the mitochondrial membrane is a key step that precedes the release of pro-apoptotic factors into the cell's cytoplasm.
Studies have identified that this compound treatment results in an increase in the content of cytosolic cytochrome c. researchgate.net Cytochrome c is a protein normally located in the mitochondrial intermembrane space; its release into the cytosol is a hallmark of mitochondrial-mediated apoptosis. Once in the cytosol, it participates in the formation of the apoptosome, which in turn activates caspases, the executive enzymes of apoptosis. nih.gov The entire process, from the disruption of the mitochondrial membrane potential to the activation of caspases, highlights that mitochondrial events are central to how this compound brings about apoptosis in certain cell types, such as lymphocytes. researchgate.net
BAX Expression Modulation
A key mechanism in this compound-induced apoptosis is its ability to modulate the expression of proteins in the B-cell lymphoma-2 (Bcl-2) family, particularly the pro-apoptotic protein BAX. researchgate.netnih.gov BAX plays a pivotal role in the permeabilization of the outer mitochondrial membrane, which facilitates the release of cytochrome c. elsevierpure.com
Research demonstrates that treatment with trivalent chromium, the form present in this compound, stimulates the expression of BAX. researchgate.netnih.gov In one study using human U937 macrophages, Cr(3+) ions led to a significant, time-dependent increase in BAX expression. This modulation is a critical upstream event that commits the cell to the apoptotic pathway. The upregulation of BAX in response to this compound shifts the cellular balance in favor of apoptosis, directly linking the compound to the activation of this intrinsic cell death machinery. researchgate.netresearchgate.net
Table 1: Effect of Trivalent Chromium (Cr³⁺) on BAX Protein Expression in Human U937 Macrophages This table illustrates the time-dependent effect of Cr³⁺ on the expression of the pro-apoptotic protein BAX.
| Time Point | Fold Increase in BAX Expression (Relative to Control) |
|---|---|
| 8 hours | Significant stimulation (p<0.01) |
| 24 hours | 2.25-fold increase (Maximal) |
Data sourced from a study on the effect of Cr³⁺ ions on apoptosis-related protein expression. nih.gov
Role of Src-family Tyrosine Kinases
The direct interaction between this compound and Src-family tyrosine kinases is not extensively detailed in available research. However, studies on chromium's effects on cellular signaling provide context. Trivalent chromium compounds are known to influence the activity of other types of tyrosine kinases. Specifically, chromium has been shown to enhance the kinase activity of the insulin receptor, which is a receptor tyrosine kinase. researchgate.netnih.gov This action is a key part of its role in amplifying insulin signaling pathways. researchgate.net
While data on this compound is limited, research on other forms of chromium has shown a link to Src-family kinases. Studies using hexavalent chromium (Cr(VI)) demonstrated the activation of specific Src-family members, namely Fyn and Lck, in lung epithelial cells. unila.ac.id These findings suggest that the chromium element can interact with and activate this specific family of non-receptor tyrosine kinases, although the mechanism may differ from that of trivalent this compound. unila.ac.iddntb.gov.ua
Interaction with Protein and Amino Acid Metabolism
This compound influences protein and amino acid metabolism primarily by maximizing the function of insulin. nih.gov Insulin is a key hormone that promotes the transport of amino acids into cells and stimulates protein synthesis. nih.gov By enhancing insulin signaling, this compound indirectly facilitates processes of protein anabolism. youtube.com
Amino Acid Transport into Cells
There is evidence that trivalent chromium (Cr³⁺) can increase the transport of amino acids into cells, particularly into the brain. unila.ac.id This mechanism is thought to be one way chromium may exert effects on monoamine function, as amino acids like tryptophan are precursors to neurotransmitters. unila.ac.id A study in rats fed a diet containing this compound found a significant increase in serum free tryptophan as well as brain tryptophan levels. unila.ac.id
Because insulin promotes the uptake of certain amino acids (such as glycine, serine, and methionine) by muscle cells, a deficiency in chromium could potentially lead to reduced intake of these building blocks. nih.gov By improving insulin sensitivity, this compound helps normalize this crucial transport process.
Table 2: Effects of Sub-chronic this compound Treatment on Amino Acid and Metabolite Levels in Rats This table summarizes significant changes in biochemical parameters following dietary supplementation with this compound.
| Parameter | Observation |
|---|---|
| Serum Free Tryptophan | Significantly Increased |
| Brain Tryptophan | Significantly Increased |
| Serum Corticosterone | Significantly Increased |
| Brain Serotonin (5-HT) | Significantly Increased |
| Brain Noradrenaline (NA) | Significantly Increased |
Data derived from a study investigating the effects of Cr³⁺ treatment on peripheral amino acid availability and brain monoamine function. unila.ac.id
Protein Synthesis Regulation
This compound has been shown to augment insulin-stimulated protein synthesis in cultured skeletal muscle cells. youtube.com This regulatory role is tied to its ability to enhance insulin signaling, which is a primary pathway for promoting protein anabolism and reducing protein catabolism. nih.govyoutube.com At a molecular level, chromium has been found to regulate the mRNA levels of key factors involved in protein metabolism. For instance, in the presence of insulin, chromium can enhance the mRNA levels of insulin-like growth factor 1 (IGF-1) and its receptor (IGF-1R), both of which are crucial for muscle growth. youtube.com Concurrently, chromium can significantly reduce the mRNA levels of ubiquitin, a protein involved in the targeted breakdown (catabolism) of other proteins. youtube.com This dual action of boosting anabolic signals while reducing catabolic signals results in improved protein deposition in cells. youtube.com
Interaction with Lipid Metabolism at the Cellular Level
This compound interacts with lipid metabolism at the cellular level through several mechanisms, notably by affecting cholesterol homeostasis and the expression of genes involved in fat metabolism. In adipocytes (fat cells), treatment with this compound can induce a loss of plasma membrane cholesterol. This alteration in membrane composition is linked to an increase in membrane fluidity and is believed to play a role in enhancing the cellular glucose transporter system.
Genomic Interactions
This compound has been shown to participate in chemical reactions that generate hydroxyl radicals (•OH), a highly reactive oxygen species known to cause damage to biological macromolecules, including DNA. examine.comthegoodbug.com In the presence of biological reductants such as ascorbate (B8700270) and thiols, the chromium(III) in this compound can be reduced to chromium(II). examine.com These chromium(II) species are susceptible to oxidation by air, a process that can catalytically generate hydroxyl radicals. examine.com
Another mechanism for hydroxyl radical production involves the interaction of this compound with hydrogen peroxide (H₂O₂). examine.com This interaction can produce hydroxyl radicals through a less efficient pathway that does not require the presence of a reductant. examine.com The generation of these potent DNA-damaging agents is a significant aspect of the compound's genomic interactions. examine.com The formation of hydroxyl radicals is believed to be a key step in the DNA cleavage observed in the presence of this compound. examine.com
The potential for this compound to induce DNA damage has been evaluated in various cellular models, yielding results that suggest a dependency on concentration and experimental conditions. In vitro studies have indicated that at high concentrations, this compound may cause DNA damage. nih.gov For example, one study observed a slight but significant increase in DNA damage in human lymphocytes when exposed to a high concentration of this compound in the absence of serum. researchgate.net However, under what were considered more physiological conditions (in the presence of serum), no genotoxic effects were observed. researchgate.net
In a study using Chinese hamster ovary (CHO) AA8 cells, a 48-hour exposure to this compound resulted in significant cytotoxicity and morphological damage, including swollen mitochondria with degraded cristae. This study also identified apoptosis, or programmed cell death, as a consequence of treatment. The coordination of chromium(III) with picolinate ligands is thought to potentially alter the cellular chemistry of chromium, contributing to its toxic effects. Another study found that this compound enhanced the production of hydroxyl radicals, chromosomal aberrations, and DNA damage.
Conversely, some studies have not found evidence of increased DNA damage in vivo at typical supplemental doses. An 8-week trial in which obese women were supplemented with this compound did not show any increase in oxidative DNA damage, as measured by antibody titers to an oxidized DNA base.
Interactive Table: Summary of DNA Damage Assessment Studies
| Cellular Model | Experimental Conditions | Observed Effects |
| Human lymphocytes | High concentration, no serum | Slight, significant increase in DNA damage researchgate.net |
| Human lymphocytes | With serum | No genotoxic effects researchgate.net |
| L5178Y mouse lymphoma cells | Various | No genotoxic effects researchgate.net |
| Chinese hamster ovary AA8 cells | 48-hour exposure | Swollen mitochondria, apoptosis |
| In vivo (human trial) | 8-week supplementation | No increase in oxidative DNA damage |
Investigative Studies in Animal Models
Metabolic Regulation in Diabetic and Insulin-Resistant Animal Models
Studies in animal models of diabetes and insulin (B600854) resistance have been pivotal in understanding the metabolic actions of chromium picolinate (B1231196). These investigations have primarily focused on its influence on glucose metabolism and insulin function.
Glucose Uptake and Homeostasis
In animal models of insulin resistance and diabetes, chromium picolinate has been shown to improve glucose disposal and homeostasis. For instance, in obese, insulin-resistant JCR:LA-cp rats, supplementation with this compound resulted in significantly improved glucose disposal rates. nih.gov This suggests an enhanced capacity of the tissues to take up glucose from the bloodstream. Similarly, studies in streptozotocin-induced diabetic rats demonstrated that this compound administration was effective in lowering plasma glucose levels and normalizing glycogen (B147801) content in the liver. nih.gov The compound has been observed to increase hepatic glucose uptake, as evidenced by altered enzyme kinetics. nih.gov In diabetic rats, this compound, alone or in combination with biotin, has been shown to have anti-hyperglycemic effects. cambridge.org Furthermore, research in human skeletal muscle cells has indicated that this compound, particularly in combination with biotin, can enhance glucose uptake and glycogen synthesis. uspharmacist.com
Insulin Sensitivity Enhancements
A key finding from animal studies is the ability of this compound to enhance insulin sensitivity. In the JCR:LA-cp rat model of obesity and insulin resistance, this compound supplementation led to improvements in insulin action by enhancing intracellular signaling pathways. nih.gov This includes increased insulin-stimulated phosphorylation of insulin receptor substrate-1 (IRS-1) and phosphatidylinositol-3-kinase (PI3K) activity in skeletal muscle. nih.gov The compound may up-regulate insulin-stimulated signal transduction by enhancing the kinase activity of the insulin receptor-β. researchgate.net Studies in type 2 diabetic rats have also shown that this compound supplementation can increase the expression of IRS-1 in liver tissue. cambridge.org The mechanism for this enhanced sensitivity may involve the reduction of protein tyrosine phosphatase 1B (PTP1B) levels and activity, a negative regulator of insulin signaling. nih.gov
Organ-Specific Biochemical and Histological Responses
Beyond its systemic metabolic effects, research has delved into the specific responses of various organs to this compound administration in animal models.
Testicular Steroidogenesis and Antioxidant Balance
The impact of this compound on the male reproductive system, particularly the testes, has been a subject of investigation, yielding some conflicting results. endocrine-abstracts.orgresearchgate.netnih.gov
Leydig Cell Function and Testosterone (B1683101) Levels
Leydig cells, located in the testes, are responsible for producing testosterone. endocrine-abstracts.orgnih.govnih.gov Some studies in animal models have raised concerns about the effects of this compound on Leydig cell function and testosterone production. researchgate.netmdpi.com Research has indicated that this compound may inhibit enzymes involved in steroidogenesis within Leydig cells. endocrine-abstracts.orgresearchgate.netmdpi.com In some animal models, administration of this compound has been associated with a decrease in serum testosterone levels, suggesting impaired Leydig cell function. cabidigitallibrary.org However, other studies have reported different outcomes. For example, in streptozotocin-induced diabetic rats, this compound treatment was found to significantly increase serum levels of testosterone, as well as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mdpi.com An in vitro study using a rodent Leydig cell line found that while baseline androgen production was not affected, this compound did promote the production of androstenedione (B190577) under conditions of insulin resistance. nih.gov These contradictory findings highlight the need for further research to fully understand the compound's impact on Leydig cell function and testosterone synthesis. endocrine-abstracts.orgnih.gov
Reactive Oxygen Species and Antioxidant Enzymes in Testis
Investigative studies in animal models have explored the effects of this compound on the delicate balance of reactive oxygen species (ROS) and antioxidant enzymes within testicular tissue. The findings often vary depending on the health status of the animal model, particularly in the context of diabetes.
In healthy male rats, administration of this compound has been shown to induce oxidative stress. One study reported a significant increase in testicular lipid peroxidation, measured by malondialdehyde (MDA) levels, and a concurrent decrease in the antioxidant glutathione (B108866) (GSH). cabidigitallibrary.org This suggests that chromium can act as an inducer of oxidative stress, leading to the production of ROS. cabidigitallibrary.org The testicular membranes, rich in polyunsaturated fatty acids, are particularly vulnerable to such oxidative damage. cabidigitallibrary.org Another study in healthy Sprague-Dawley rats found that both low and high doses of this compound administered for 90 days led to a significant reduction in the activity of key antioxidant enzymes in the testicular mitochondrial fraction, including superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR), as well as decreased levels of GSH and vitamin C. academicjournals.org
Conversely, in diabetic rat models, this compound has demonstrated a protective, antioxidant effect on the testes. In streptozotocin (B1681764) (STZ)-induced diabetic rats, this compound treatment for eight weeks was found to decrease oxidative stress. mdpi.comnih.gov The study observed significantly increased levels of the antioxidant enzymes SOD and CAT and decreased levels of the lipid peroxidation marker MDA in the testicular tissue of treated diabetic rats compared to untreated diabetic rats. mdpi.com Similarly, other studies on diabetic rats have confirmed that this compound supplementation can significantly increase the expression and activity of antioxidant enzymes like GSH, CAT, SOD, and GPx, while decreasing markers of lipid peroxidation. nih.gov This suggests that this compound can help alleviate the testicular oxidative stress associated with diabetes. mdpi.com
Table 1: Effect of this compound on Testicular Oxidative Stress Markers in Animal Models
| Animal Model | Treatment Context | Marker | Observed Effect | Reference(s) |
| Healthy Wistar Rats | This compound | Malondialdehyde (MDA) | ▲ Increased | cabidigitallibrary.org |
| Healthy Wistar Rats | This compound | Reduced Glutathione (GSH) | ▼ Decreased | cabidigitallibrary.org |
| Healthy Sprague-Dawley Rats | This compound | SOD, CAT, GPx, GR, GSH | ▼ Decreased | academicjournals.org |
| STZ-Induced Diabetic Rats | This compound | SOD, CAT | ▲ Increased | mdpi.com |
| STZ-Induced Diabetic Rats | This compound | Malondialdehyde (MDA) | ▼ Decreased | mdpi.com |
| Type 2 Diabetic Rats | This compound | GSH, CAT, GPX, SOD | ▲ Increased | nih.gov |
Note: ▲ indicates an increase, ▼ indicates a decrease.
Renal and Hepatic Function Markers
The impact of this compound on kidney and liver health has been evaluated in various animal models, with studies generally indicating a favorable profile, particularly in mitigating diabetes-associated complications.
In studies using streptozotocin (STZ)-induced diabetic rats, chronic administration of this compound was found to improve markers of both renal and hepatic function. nih.gov Treatment led to a decrease in elevated serum levels of creatinine (B1669602) and urea (B33335), which are key indicators of kidney function. nih.gov It also reduced the elevated serum levels of hepatic enzymes such as aspartate transaminase (AST) and alanine (B10760859) transaminase (ALT). nih.govrjpbcs.com Histopathological examination of the kidney and liver in these diabetic models showed that this compound treatment decreased the intensity of vacuolations, cellular infiltration, and hypertrophy. nih.gov Another study found that a combination of sweeteners supplemented with this compound modulated renal function parameters and moderately reversed necrotic architectures of the liver in type 2 diabetic rats. mdpi.com
In non-diabetic, healthy rats, this compound administration at therapeutic doses generally does not appear to cause hepatotoxicity or nephrotoxicity. nih.govrjpbcs.com One study reported no significant changes in liver enzyme values (AST, ALT, ALP) in the serum of healthy rats treated with this compound for six to eight weeks. rjpbcs.com A long-term study where healthy rats were fed diets supplemented with this compound for 24 weeks also found no statistically significant differences in blood urea nitrogen, creatinine, lactic acid dehydrogenase, or transaminases compared to control groups. tandfonline.com Histological evaluations of the liver and kidney in this study also showed no detectable differences. tandfonline.com A 90-day sub-chronic study in rats similarly concluded a good safety profile, with normal results in hepatic and renal function tests. ijbcp.com
Table 2: Effect of this compound on Renal and Hepatic Function Markers in Rats
| Animal Model | Marker | Observed Effect | Reference(s) |
| STZ-Induced Diabetic Rats | Serum Creatinine | ▼ Decreased | nih.gov |
| STZ-Induced Diabetic Rats | Serum Urea | ▼ Decreased | nih.gov |
| STZ-Induced Diabetic Rats | Serum AST & ALT | ▼ Decreased | nih.gov |
| Healthy Rats | Serum AST & ALT | ↔ No Significant Change | rjpbcs.comtandfonline.com |
| Healthy Rats | Blood Urea Nitrogen | ↔ No Significant Change | tandfonline.com |
| Healthy Rats | Serum Creatinine | ↔ No Significant Change | tandfonline.comijbcp.com |
Note: ▼ indicates a decrease, ↔ indicates no significant change.
Vascular Health and Atherosclerosis Mitigation
Animal studies, particularly in diabetic models prone to atherosclerosis, suggest that this compound has vasoprotective properties. It appears to mitigate the development of atherosclerosis through specific molecular pathways.
A key mechanism identified for the atheroprotective effect of this compound is the downregulation of Thrombospondin-1 (TSP-1). ahajournals.orgresearchgate.net TSP-1 is a matricellular protein that is considered proatherogenic; it is upregulated in atherosclerotic lesions and stimulates the growth of vascular smooth muscle cells. physiology.org In vitro studies first demonstrated that this compound downregulates TSP-1 in glucose-stimulated vascular smooth muscle cells. researchgate.net
Subsequent in vivo research using a mouse model of diabetic atherosclerosis (streptozotocin-induced diabetic ApoE-/- mice) confirmed these findings. ahajournals.orgresearchgate.net The study showed that the atheroprotective effects of this compound were accompanied by a significant decrease of over 35% in TSP-1 expression in the aortic vessels of these mice. ahajournals.orgresearchgate.net This suggests that this compound prevents diabetic atherosclerosis in vivo by downregulating TSP-1 in the walls of large blood vessels. ahajournals.orgresearchgate.net Further supporting this, studies have confirmed that this compound protects against diabetic atherosclerosis by inhibiting the expression of TSP-1. mdpi.com
The downregulation of TSP-1 by this compound translates into a tangible reduction in the development of vascular lesions. In studies with streptozotocin-induced hyperglycemic ApoE-/- mice, treatment with this compound significantly prevented the development of atherosclerotic lesions in aortic vessel walls, as demonstrated by Oil Red O staining. ahajournals.orgresearchgate.netnih.gov
Quantitative analysis revealed that the lesion burden in the aortic sinus of untreated diabetic mice was significantly augmented, whereas this compound treatment markedly diminished this lesion formation. nih.gov Furthermore, high-frequency ultrasound imaging of the common carotid artery showed that this compound prevents the development of vascular lesions, while untreated diabetic mice exhibited more pronounced lesions and a significant reduction in carotid artery diameter. ahajournals.orgresearchgate.net The prevention of lesion formation was also confirmed in hyperglycemic TSP-1 knockout mice, mimicking the atheroprotective phenotype observed in the this compound-treated mice, which reinforces the central role of TSP-1 inhibition in this process. nih.gov
Table 3: Effect of this compound on Atherosclerosis in Diabetic ApoE-/- Mice
| Parameter | Measurement Method | Observed Effect | Reference(s) |
| Aortic TSP-1 Expression | Immunoblotting | ▼ Decreased (>35%) | ahajournals.orgresearchgate.net |
| Aortic Lesion Formation | Oil Red O Staining | ▼ Significantly Prevented | ahajournals.orgresearchgate.netnih.gov |
| Carotid Artery Lesions | High-Frequency Ultrasound | ▼ Prevented Development | ahajournals.orgresearchgate.net |
Note: ▼ indicates a decrease or prevention.
Influence on Other Trace Element Homeostasis
The administration of this compound can influence the balance of other essential trace elements in the body, with research highlighting interactions, particularly with zinc and copper.
Studies in animal models have shown that this compound supplementation can affect the homeostasis of zinc and copper, although the results can be complex and influenced by other dietary factors. Some research suggests that trivalent chromium has a synergistic effect on zinc levels and an antagonistic one on copper levels. nih.gov
One study investigating the effects of this compound in rats fed either a low-fat or high-fat diet found a significant interaction. pan.olsztyn.pl In rats on a high-fat diet, this compound supplementation was associated with adversely reduced plasma concentrations of zinc and copper compared to levels in rats fed a low-fat diet with the same supplement. researchgate.net Specifically, the high-fat diet group supplemented with this compound had lower plasma copper levels than groups receiving chromium as nanoparticles. pan.olsztyn.pl
Phosphorus and Iron Levels
The metabolic pathways of chromium, phosphorus, and iron are interconnected, and alterations in the intake of one can influence the status of the others within the organism. pan.olsztyn.plbibliotekanauki.plpan.olsztyn.pl Investigative studies in various animal models have explored the specific effects of this compound supplementation on phosphorus and iron homeostasis, revealing complex interactions that can vary by species, diet, and tissue type.
Phosphorus
Research into the effects of this compound on phosphorus metabolism has yielded varied results across different animal models. In studies involving rats, the dietary context appears to play a significant role. For instance, in male Wistar rats, the addition of this compound to a high-fat diet was found to adversely reduce the plasma concentration of phosphorus when compared to the levels in rats fed a low-fat diet with the same supplementation. pan.olsztyn.plpan.olsztyn.pl One study reported plasma phosphorus levels of 1.12 µM in the high-fat diet group versus 1.30 µM in the low-fat diet group. pan.olsztyn.plpan.olsztyn.pl Other research on rats fed a high-fat diet supplemented with this compound also observed lower serum phosphorus levels. bibliotekanauki.pl
In avian models, the effects of this compound on phosphorus levels appear to be tissue-specific. In one study, dietary supplementation with this compound in chickens led to an increase in phosphorus levels in the liver, ileum, and skin. bibliotekanauki.plnih.gov However, the same study noted a negative effect, consisting of a reduction of phosphorus content in the femur, which could imply lower deposition of this critical element in bone tissue. bibliotekanauki.plnih.gov Despite these changes in tissue concentration, the study found that this compound did not influence the ex vivo intestinal absorption of phosphorus. bibliotekanauki.plnih.gov Further research in broilers indicated that supplementation with this compound resulted in significantly lower serum inorganic phosphorus at three weeks of age, although this difference was not maintained and was no longer present at six weeks of age. animbiosci.org
Table 1: Effect of this compound on Phosphorus Levels in Animal Models This table is interactive. You can sort and filter the data by clicking on the column headers.
| Animal Model | Tissue/Sample | Diet | Finding | Reference(s) |
|---|---|---|---|---|
| Rats | Plasma | High-Fat vs. Low-Fat | Lower phosphorus concentration in the high-fat diet group (1.12 µM vs 1.30 µM). | pan.olsztyn.plpan.olsztyn.pl |
| Rats | Serum | High-Fat | Lower phosphorus levels observed with supplementation. | bibliotekanauki.pl |
| Chickens | Liver, Ileum, Skin | Standard | Increased phosphorus levels. | bibliotekanauki.plnih.gov |
| Chickens | Femur | Standard | Decreased phosphorus levels. | bibliotekanauki.plnih.gov |
| Chickens | Intestine | Standard | No effect on ex vivo intestinal absorption of phosphorus. | bibliotekanauki.plnih.gov |
Iron
The interaction between chromium and iron is primarily rooted in their shared transport mechanism within the bloodstream. aaem.pl Both trivalent chromium and ferric iron (Fe3+) compete for binding sites on transferrin, a key protein responsible for iron transport. agriculturejournals.cztermedia.pl This competition forms the basis for potential interactions affecting iron metabolism.
However, studies in animal models suggest that the impact of this compound specifically on iron levels may be dependent on other dietary factors. A significant study was conducted on rats fed either a low-fat or a high-fat diet, with supplementation of chromium in the form of either this compound or chromium nanoparticles. pan.olsztyn.pl A significant interaction was noted between the type of chromium and the diet. pan.olsztyn.pl The results showed that while chromium nanoparticles added to a high-fat diet significantly decreased plasma iron levels, the addition of this compound to the same high-fat diet did not have a similar adverse effect on plasma iron concentration. pan.olsztyn.pl This indicates that the chemical form of the chromium supplement is a critical determinant of its effect on iron metabolism in the context of a high-fat diet. pan.olsztyn.pl
Table 2: Effect of Different Chromium Forms on Plasma Iron in Rats on a High-Fat Diet This table is interactive. You can sort and filter the data by clicking on the column headers.
| Chromium Form | Diet | Finding | Reference(s) |
|---|---|---|---|
| This compound | High-Fat | Did not significantly decrease plasma iron levels. | pan.olsztyn.pl |
Advanced Analytical Techniques for Chromium Picolinate Research
Speciation Analysis in Biological Matrices
Speciation analysis is critical in understanding the metabolic fate and biological effects of chromium picolinate (B1231196), as the toxicity and efficacy of chromium are highly dependent on its oxidation state and chemical form. Biological matrices such as blood, urine, and tissues present a significant challenge for analysis due to their complexity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of chromium species. Its coupling with various sensitive and specific detectors allows for the precise quantification and identification of chromium compounds in biological samples.
HPLC coupled with a UV spectrophotometry detector is a widely used method for the analysis of chromium picolinate in various samples, including pharmaceutical and nutraceutical products. This technique leverages the chromophoric nature of the picolinate ligands to detect the complex.
A validated reversed-phase HPLC-UV method has been successfully developed for the determination of this compound in pharmaceutical dosage forms. The method demonstrated good linearity over a concentration range of 0.125 to 12.5 µg/mL. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) were established at 0.091 µg/mL and 0.181 µg/mL, respectively, indicating sufficient sensitivity for quality control purposes. nih.gov
Research Findings for HPLC-UV Analysis of this compound
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.125 - 12.5 µg/mL | nih.gov |
| Correlation Coefficient (R²) | 0.999 | nih.gov |
| Limit of Detection (LOD) | 0.091 µg/mL | nih.gov |
| Limit of Quantification (LOQ) | 0.181 µg/mL | nih.gov |
| Column | Reversed-phase Supelcosil LC-18 (250 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile:Water (40:60 v/v) | nih.gov |
| Flow Rate | 0.8 mL/min | nih.gov |
The coupling of HPLC with a Diode-Array Detector (DAD) offers the advantage of acquiring full UV-Vis spectra of the eluting compounds, which aids in peak identification and purity assessment. This is particularly useful in complex biological matrices where multiple compounds may co-elute.
A study employing HPLC-DAD in conjunction with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) was developed for chromium speciation. researchgate.netnih.gov This hyphenated technique allows for the simultaneous acquisition of molecular and elemental information. researchgate.netnih.gov In the analysis of a this compound supplement, this method was able to monitor for different chromium species. researchgate.net The linearity of the calibration curves for Cr(III) and Cr(VI) species showed a high degree of correlation, with R² values of ≥ 0.9990. nih.gov
Performance Characteristics of a Hyphenated HPLC-DAD/ICP-MS Method for Chromium Speciation
| Parameter | Finding | Reference |
|---|---|---|
| Linearity (R²) | ≥ 0.9990 for [Cr(III)-EDTA]⁻ and Cr(VI) | nih.govmdpi.com |
| Recovery (Natural Water CRM) | 99.7% | nih.govnih.gov |
| Recovery (Sugar Cane Leaf CRM) | 85.4% | nih.govnih.gov |
| Monitored Wavelength for Cr(VI) | 371 nm | mdpi.com |
The hyphenation of HPLC with ICP-MS is a powerful tool for elemental speciation, offering high sensitivity and element-specific detection. This technique is particularly valuable for determining the distribution of different chromium species in biological samples.
Several studies have utilized HPLC-ICP-MS for the speciation of chromium in various matrices. An ion-pair reversed-phase HPLC-ICP-MS method was developed for the simultaneous determination of Cr(III) and Cr(VI) in the urine of chromate workers, achieving detection limits as low as 0.03 µg/L for both species. researchgate.net Another method for chromium speciation reported detection limits of less than 0.5 µg/L for both Cr(III) and Cr(VI). bohrium.com The accuracy of these methods is often verified through the analysis of certified reference materials. bohrium.com
Key Findings from HPLC-ICP-MS Speciation Studies
| Parameter | Result | Matrix | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | 0.03 µg/L for Cr(III) and Cr(VI) | Human Urine | researchgate.net |
| Limit of Detection (LOD) | < 0.5 µg/L for Cr(III) and Cr(VI) | Not specified | bohrium.com |
| Limit of Detection (LOD) | 0.13 µg Cr g⁻¹ for Cr(VI) | Multivitamins and Supplements | researchgate.net |
HPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) provides structural information about the separated compounds, enabling their definitive identification. This is crucial for studying the metabolism of this compound and identifying its biotransformation products.
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantitative determination of this compound in animal feeds. researchgate.net This method demonstrated excellent linearity over a wide concentration range from 0.5 to 1000 ng/mL, with a correlation coefficient (R²) of 0.9982. researchgate.net The average recoveries ranged from 95.37% to 105.54%, indicating high accuracy. researchgate.net Another study using HPLC-ESI-MS for the determination of chromium(III) picolinate in feed products reported a detection limit of 20 ng/mL and a linearity range of 0.1-13.7 µg/mL.
Validation Parameters for HPLC-ESI-MS Analysis of this compound in Animal Feed
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.5 - 1000 ng/mL | researchgate.net |
| Correlation Coefficient (R²) | 0.9982 | researchgate.net |
| Average Recovery | 95.37% - 105.54% | researchgate.net |
| Limit of Detection (S/N=3) | 20 ng/mL | |
| Linearity Range | 0.1 - 13.7 µg/mL |
High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously and the use of different detection modes.
A stability-indicating HPTLC method was developed for the estimation of this compound in a capsule dosage form. The method showed good linearity in the concentration range of 100-600 ng/spot, with a correlation coefficient (R²) of 0.9997. The recovery of this compound from the marketed formulation was found to be 99.56%, demonstrating the accuracy of the method.
Performance Data of HPTLC Method for this compound
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 100 - 600 ng/spot | |
| Correlation Coefficient (R²) | 0.9997 | |
| Recovery | 99.56% | |
| Rf value | 0.39 ± 0.05 | |
| Mobile Phase | Methanol: Ethyl acetate (6:4 v/v) |
High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors
Molecular Modeling and Computational Chemistry in this compound Research
Molecular modeling and computational chemistry have emerged as indispensable tools in the detailed investigation of this compound at the atomic and molecular levels. These advanced computational techniques provide profound insights into the molecule's electronic structure, conformational dynamics, and interactions with biological systems, complementing experimental data and guiding further research.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT), a quantum mechanical modeling method, is instrumental in investigating the electronic structure and properties of molecules from first principles. In the context of this compound research, DFT is employed to accurately predict its three-dimensional geometry, understand the nature of its coordination bonds, and calculate its energetic properties.
One significant application of DFT has been the optimization of the chromium(III) picolinate, [Cr(pic)3], structure. Through these calculations, a thermodynamically stable structure of the complex can be determined. For instance, the calculated energy (ΔE) for the formation of the [Cr(pic)3] complex from three picolinate ligands and one Cr(III) ion was found to be -2788.649 kcal/mol, indicating a highly stable complex unila.ac.id.
Detailed geometric parameters, such as the lengths of the coordination bonds between the central chromium atom and the picolinate ligands, have been elucidated using these methods. The stability of the complex is largely attributed to the bond lengths between the Cr(III) ion and the nitrogen and oxygen atoms of the picolinate ligands. DFT calculations have provided the average bond lengths for the chromium-oxygen (Cr-O) and chromium-nitrogen (Cr-N) bonds.
Optimized Bond Lengths in Chromium(III) Picolinate
| Bond | Average Bond Length (Å) |
|---|---|
| Cr-O | 1.967 |
| Cr-N | 2.063 |
Data derived from DFT-based structure optimization of the [Cr(pic)3] complex. unila.ac.id
These computational findings are crucial for understanding the intrinsic properties of the this compound molecule and provide a foundational understanding for its behavior and interactions.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. This technique allows researchers to observe the conformational changes, solvation dynamics, and intermolecular interactions of this compound in a simulated environment that mimics physiological conditions.
A key application of MD simulations in this compound research is in the study of its interaction with biological macromolecules, such as proteins. For example, MD has been utilized in the docking stage of studies investigating the interaction between chromium(III) picolinate and protein tyrosine phosphatase (PTP), a key enzyme in insulin (B600854) signaling pathways researchgate.net. These simulations can predict the binding modes and affinities between the ligand (this compound) and the protein.
The interaction energy between chromium(III) picolinate and PTP has been calculated to be -7.00 kcal/mol unila.ac.idresearchgate.net. This value indicates a favorable interaction. Such studies have revealed that the interaction primarily occurs between the picolinate ligands of the complex and the amino acid residues of the protein, rather than direct interaction with the central chromium atom unila.ac.id. Specifically, hydrogen bonding and dipole-dipole interactions between the picolinate ligands and amino acids such as Leu(13), Ile(16), Ser(47), Trp(49), Asn(50), and Tyr(131) have been identified unila.ac.idresearchgate.net.
Interaction Energy of Chromium Complexes with Protein Tyrosine Phosphatase
| Complex | Interaction Energy (kcal/mol) |
|---|---|
| Chromium(III) picolinate | -7.00 |
| Chromate ion | -4.10 |
Comparison of interaction energies from docking studies, indicating a stronger interaction for chromium(III) picolinate. unila.ac.idresearchgate.net
Furthermore, MD simulations of aqueous chromium ions have provided insights into the hydration structure of Cr(III), showing that it forms a stable hexaaquachromium(III) cation, [Cr(H2O)6]3+, in aqueous solutions researchgate.net. This information is vital for understanding the behavior of this compound in biological fluids.
Atoms in Molecules (AIM) Theory for Interaction Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM) theory, provides a rigorous method for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. This technique can be used to characterize the bonding within the this compound molecule and its non-covalent interactions with other molecules.
In the context of chromium complexes, QTAIM has been successfully applied to study chromium-chromium and chromium-ligand bonding interactions researchgate.net. The theory allows for the evaluation of several topological parameters at the bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. These parameters include:
Electron density (ρ(r)) : Its value at the BCP correlates with the bond strength.
Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic, hydrogen bond, or van der Waals) interaction.
Total energy density (H(r)) : The sign of H(r) can also help to distinguish between shared and closed-shell interactions.
While specific QTAIM studies on this compound are not extensively documented in the provided search results, the principles of the theory can be applied to analyze the Cr-N and Cr-O coordination bonds within the molecule. Such an analysis would provide quantitative insights into the covalent and electrostatic character of these bonds, further elucidating the stability and reactivity of the complex. For instance, the analysis of related chromium complexes has shown that QTAIM can confirm the presence and nature of metal-metal and metal-ligand bonds researchgate.net.
Historical Perspectives and Evolution of Research Paradigms
Early Hypotheses on Chromium's Biological Role (e.g., Glucose Tolerance Factor)
The investigation into chromium's biological significance began in the mid-20th century, centered on the concept of a "Glucose Tolerance Factor" (GTF). In 1957, researchers Walter Mertz and Kenneth Schwartz identified a substance from brewer's yeast and pork kidney that appeared to correct age-related impaired glucose tolerance in rats. cornell.edurestorativemedicine.orglatimes.comnews-medical.net This substance was named the Glucose Tolerance Factor, and by 1959, trivalent chromium (Cr³⁺) was identified as its active component. latimes.comresearchgate.net
The prevailing hypothesis was that chromium, as part of the GTF complex, was an essential nutrient that potentiated the action of insulin (B600854), the hormone responsible for regulating blood glucose. cornell.eduresearchgate.net It was proposed that GTF would bind to insulin receptors on cell membranes, amplifying insulin's signaling and thereby enhancing glucose uptake by cells. latimes.comk-state.edu This initial model, which positioned chromium as a crucial element for carbohydrate metabolism, drove decades of research and led to its initial classification as an essential trace element. restorativemedicine.orgtandfonline.com Early clinical studies, though variable, sometimes showed improvements in glucose metabolism in individuals with impaired glucose tolerance following chromium supplementation. cornell.edu
Shifting Understandings of Chromium Essentiality
Despite the foundational role of the Glucose Tolerance Factor (GTF) hypothesis, subsequent scientific inquiry has led to a significant re-evaluation of chromium's essentiality in humans. speciation.netresearchgate.net A primary challenge has been the inability of modern science to definitively isolate and characterize the structure of GTF. nih.govresearchgate.net The initial findings have proven difficult to replicate consistently, and a specific biological role for chromium has not been definitively established. speciation.net
While cases of severe chromium deficiency have been documented in patients on long-term total parenteral nutrition, leading to reversible glucose intolerance, these instances are exceptionally rare and not representative of the general population. nih.govwikipedia.org This has led major regulatory bodies to question its status as a universally essential nutrient. In 2014, the European Food Safety Authority (EFSA) concluded that there was no convincing evidence to set a dietary reference value for chromium, as a deficiency syndrome has not been clearly identified in the general populace. speciation.neteuropa.eudtu.dk Similarly, while the U.S. National Academy of Medicine (formerly the Institute of Medicine) established an Adequate Intake (AI) for chromium in 2001 based on its role in insulin action, it acknowledged the lack of a clearly defined deficiency disease. nih.govoregonstate.edunih.govucr.edu This has created a divide in global perspectives, with the current scientific consensus leaning towards the view that while trivalent chromium may have pharmacological effects, its classification as an essential nutrient for humans is debatable. researchgate.netwikipedia.orgencyclopedia.pub
Emergence of Chromium Picolinate (B1231196) as a Research Focus
As the debate over chromium's essentiality evolved, chromium picolinate emerged as a key compound for research. marketresearchfuture.com The rationale for its development was based on the need for a form of chromium with enhanced bioavailability. nih.govpnas.org Trivalent chromium from dietary sources and inorganic salts like chromium chloride is poorly absorbed by the body. cornell.edu Picolinic acid, a natural derivative of the amino acid tryptophan, is an efficient chelating agent for metal ions, including chromium. nih.govfsu.eduspectrumchemical.comncats.io By binding chromium with picolinic acid to form this compound, researchers created a stable, charge-neutral, and more readily absorbed complex. nih.govncats.iodiabetesjournals.org
The improved absorption of this compound compared to other forms made it a more reliable and consistent compound for use in scientific studies. mdpi.complos.org This spurred a new wave of research aimed at investigating the effects of chromium supplementation on glucose metabolism and other physiological parameters with greater accuracy. nih.govnews-medical.net Consequently, a significant portion of the modern research on chromium's biological effects has utilized this compound, making it central to the ongoing efforts to understand the element's potential pharmacological roles. speciation.netoregonstate.edu
Future Research Directions and Unresolved Questions
Elucidation of Undefined Molecular Mechanisms
Specific Mechanisms of Action at the Subcellular Level
The biological activity of chromium picolinate (B1231196) originates from its interactions within the cell. However, the exact nature of these subcellular events remains an area of active investigation. One of the proposed mechanisms involves the low-molecular-weight chromium-binding substance, or chromodulin, which is thought to bind chromium ions and subsequently activate the insulin (B600854) receptor's kinase activity, leading to enhanced insulin signaling. reliasmedia.com While this model has support from in vitro studies, its confirmation in living organisms (in vivo) is still pending. oregonstate.edu
Research has also pointed to the mitochondria as a potential site of action. Studies suggest that chromium picolinate may induce mitochondrial damage and apoptosis (programmed cell death) in certain cell types, such as Chinese hamster ovary (CHO) cells. pnas.org Furthermore, some studies in cell cultures have raised concerns that trivalent chromium, particularly from this compound, might increase damage to DNA. oregonstate.edu The generation of reactive oxygen species (ROS) has been observed in various cell lines following exposure to chromium compounds, which can lead to oxidative damage to DNA, lipids, and proteins. aaem.ploup.comumlub.pl This suggests a complex role for chromium within the cell, potentially influencing cellular health and function through multiple pathways.
Full Characterization of Intracellular Pathways
The influence of this compound on intracellular signaling pathways is a critical area for future research. Current evidence indicates that it may enhance insulin signal transduction through several mechanisms. These include up-regulating the kinase activity of the insulin receptor-β and increasing the activity of downstream signaling molecules like Phosphoinositide 3-kinase (PI3K) and Akt. researchgate.net This cascade ultimately facilitates the translocation of glucose transporter 4 (GLUT4) to the cell surface, improving glucose uptake. researchgate.net
In addition to the classical insulin pathway, other signaling cascades appear to be involved. For instance, studies in insulin-resistant 3T3-L1 adipocytes have shown that this compound can activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov This activation seems to contribute to glucose uptake independently of GLUT4 translocation, suggesting an alternative or complementary mechanism of action. nih.gov Conversely, some research suggests chromium might inhibit negative regulators of insulin signaling, such as protein tyrosine phosphatase-1B (PTP-1B), which could improve insulin sensitivity in resistant states. oregonstate.edunih.gov A complete characterization of these and other potential intracellular pathways is necessary to fully grasp the compound's metabolic effects.
Comprehensive Assessment of Long-Term Biological System Interactions
The long-term biological effects of this compound supplementation require more thorough investigation. While many studies have demonstrated the safety of daily doses up to 1,000 μg for several months, concerns persist regarding chronic use. oregonstate.edu These concerns primarily stem from cell culture studies indicating that trivalent chromium, especially as this compound, may increase DNA damage. oregonstate.edu
Human studies on this topic have yielded mixed results. One study involving women taking 400 μ g/day of chromium as this compound found no evidence of increased oxidative DNA damage. oregonstate.eduoregonstate.edu However, the potential for long-term interactions with other biological systems, such as iron metabolism, remains an open question. Chromium competes with iron for binding sites on the transport protein transferrin. oregonstate.eduoregonstate.edu Although short-term studies (8-12 weeks) have not shown significant effects on iron nutritional status, the consequences of long-term supplementation have not been adequately addressed. oregonstate.edu A comprehensive assessment is needed to understand the full spectrum of biological interactions that may occur with prolonged this compound intake.
Identification of Novel Chromium-Derived Biological Species
When this compound enters a biological system, it is metabolized, and the resulting chromium-containing molecules are not fully identified. The simple trivalent chromium ion (Cr(III)) is believed to be the active component, but the transformation process and the potential creation of other bioactive species are unclear. mdpi.com Inside the cell, hexavalent chromium (Cr(VI)), a known toxin, can be reduced to Cr(III), a process that generates reactive intermediates and reactive oxygen species (ROS). oup.comnih.gov
These reactive intermediates are capable of interacting with macromolecules, and research has shown that chromium can form direct covalent bonds and adducts with DNA. nih.govumlub.pl The characterization of these chromium-DNA adducts and other novel chromium-derived species is crucial. Understanding the identity and biological activity of these molecules is essential for clarifying the mechanisms behind both the beneficial and potentially adverse effects of this compound. mdpi.com Advanced analytical techniques are required to isolate and identify these unknown chromium-derived species from biological samples. researchgate.net
Advanced Methodological Approaches for Mechanistic Studies
To unravel the complex mechanisms of this compound, researchers must employ advanced methodological approaches. The ambiguity in current findings is partly due to variations in experimental design, including the type of chromium compound used, dosage, and analytical methods. nih.gov
A promising technique for advancing this research is the hyphenation of high-performance liquid chromatography (HPLC) with inductively coupled plasma-mass spectrometry (ICP-MS). speciation.netmdpi.com This powerful combination allows for the separation, identification, and quantification of different chromium species within a biological sample. speciation.netmdpi.com By applying such sophisticated methods, researchers can gain more precise insights into how this compound is metabolized and how different chromium species interact with biological molecules, leading to a clearer understanding of its mechanism of action. researchgate.net
In Vitro Cellular Responses in Specific Cell Lines
In vitro studies using specific cell lines are invaluable for dissecting the cellular and molecular responses to this compound. These models allow for controlled investigation into specific pathways and mechanisms. For example, research using the 3T3-L1 adipocyte cell line has been instrumental in exploring the compound's effects on glucose uptake and its relationship with the p38 MAPK and GLUT4 pathways. nih.gov
Studies on other cell lines have provided further insights. Experiments with L5178Y mouse lymphoma cells revealed that this compound could induce mutagenic responses, highlighting the need for further safety evaluations. nih.gov Research on a rodent Leydig cell line (TM3) demonstrated that this compound can have toxic effects even at low doses under insulin-resistant conditions and may alter steroidogenesis. mdpi.com Similarly, studies using JCR:LA-cp rat models have helped demonstrate that chromium supplementation may improve insulin sensitivity by enhancing insulin receptor signaling in vivo. researchgate.net Utilizing a diverse range of specific cell lines will continue to be a cornerstone of future research, allowing for detailed examination of cellular responses and the elucidation of specific molecular targets.
Research Findings on this compound's Cellular Effects
| Cell Line/Model | Key Finding | Reference |
|---|---|---|
| 3T3-L1 Adipocytes | Induced glucose metabolism and uptake, activating the p38 MAPK pathway. | nih.gov |
| JCR:LA-cp Rats (In Vivo) | Enhanced skeletal muscle cellular insulin signaling. | researchgate.net |
| L5178Y Mouse Lymphoma Cells | Induced mutagenic responses in the mutation assay. | nih.gov |
| Rodent Leydig Cells (TM3) | Exhibited toxic effects at low doses under insulin resistance and altered androstenedione (B190577) production. | mdpi.com |
| Chinese Hamster Ovary (CHO) Cells | Suggested potential for mitochondrial damage and apoptosis. | pnas.org |
Investigated Signaling Pathways
| Pathway/Molecule | Observed Effect of this compound | Reference |
|---|---|---|
| Insulin Receptor-β | Enhances kinase activity. | researchgate.net |
| PI3K and Akt | Increases activity of these downstream effectors. | researchgate.net |
| GLUT4 | Enhances translocation to the cell surface. | researchgate.net |
| p38 MAPK | Increases basal and insulin-stimulated activation. | nih.gov |
| Protein Tyrosine Phosphatase-1B (PTP-1B) | May inhibit its activity, though findings are not uniform. | oregonstate.edunih.gov |
Refined Animal Model Studies for Underlying Mechanisms
Future research utilizing refined animal models is crucial for elucidating the precise molecular mechanisms by which this compound exerts its physiological effects. While existing animal and in vitro studies have provided a foundational understanding, more sophisticated models are needed to dissect the complex signaling pathways involved.
A significant body of research in animal models has focused on chromium's role in insulin signaling. Studies in obese, insulin-resistant JCR:LA-cp rats have shown that this compound supplementation enhances insulin-stimulated tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and increases the activity of phosphatidylinositol 3-kinase (PI3K) in skeletal muscle. nih.gov This occurs without altering the total protein levels of these signaling molecules, suggesting a direct effect on their activation state. nih.gov Similarly, in leptin-deficient obese (ob/ob) mice, oral supplementation with a chromium complex improved glucose tolerance and augmented insulin-stimulated insulin receptor phosphorylation in the liver and muscle. nih.gov
Animal studies have also demonstrated that chromium can modulate downstream effectors of the insulin signaling cascade. For instance, chromium has been shown to increase the activity of Akt, another key protein in the insulin pathway. researchgate.net Furthermore, research indicates that chromium enhances the translocation of glucose transporter 4 (GLUT4) to the cell surface in skeletal muscle and myocardial tissues, a critical step for glucose uptake into cells. nih.govresearchgate.net In diabetic rats, chromium has also been observed to increase the levels of glucose transporter 2 (GLUT2) in the liver. nih.gov
The development of more refined animal models will allow for a deeper investigation into these mechanisms. For example, tissue-specific knockout models could be employed to determine the precise role of individual signaling proteins in mediating the effects of this compound. Additionally, advanced imaging techniques could be used to visualize the translocation of GLUT4 in real-time in response to chromium supplementation in live animals.
Investigations in various diabetic rat models, including those induced by streptozotocin (B1681764) (STZ), have consistently shown that this compound can improve carbohydrate and lipid metabolism. nih.govresearchgate.net These models, which can mimic type 1 or type 2 diabetes, have been instrumental in demonstrating the insulin-sensitizing action of this compound. nih.govresearchgate.net Future studies could utilize these established models to explore the long-term effects of this compound on diabetic complications, moving beyond glucose and lipid metabolism to investigate its impact on renal, hepatic, and neural tissues. researchgate.net
Moreover, animal models will be invaluable for exploring the potential interactions between chromium and other cellular components. For instance, some studies suggest that chromium may inhibit the activity of protein tyrosine phosphatase-1B (PTP-1B), a negative regulator of insulin signaling. researchgate.netoregonstate.edu Refined animal models could help to confirm this mechanism in vivo and to identify other potential targets of chromium action. There is also evidence to suggest that chromium may transiently enhance the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. researchgate.net Further studies in animal models are needed to clarify the significance of this observation.
In addition to its effects on insulin signaling, animal studies have begun to uncover other potential mechanisms of action for this compound. Research in diabetic rats suggests that this compound may possess anti-inflammatory and antioxidant properties, and that it may inhibit apoptosis. mdpi.com Specifically, studies have shown that this compound can increase the levels of testosterone (B1683101), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) in diabetic rats. mdpi.com Furthermore, there is evidence that this compound may regulate the transforming growth factor-β1 (TGF-β1)/Smad pathway, which is involved in cellular growth and differentiation. mdpi.com
Contradictory findings in some animal studies highlight the need for further investigation. For example, while some studies suggest that this compound can cause degenerative changes in spermatogenesis, others have found no such effects. nih.gov These discrepancies may be due to differences in the animal models used, the doses of this compound administered, or the duration of the studies. Future research should aim to resolve these inconsistencies by using standardized protocols and well-characterized animal models.
It is also important to note that some studies have raised concerns about the potential for this compound to cause DNA damage. pnas.org However, these findings have often been observed at concentrations much higher than those typically used in dietary supplements. nih.gov Nevertheless, further research in refined animal models is warranted to fully assess the long-term safety of this compound supplementation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
